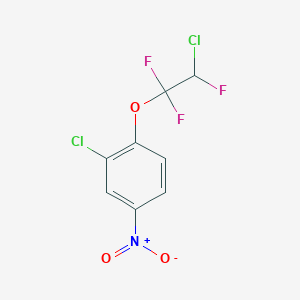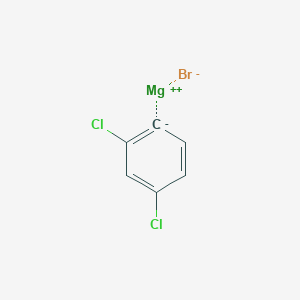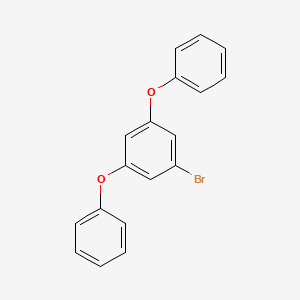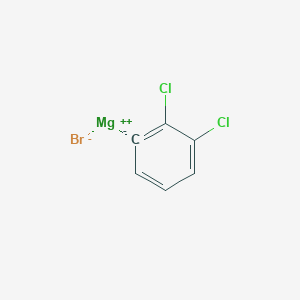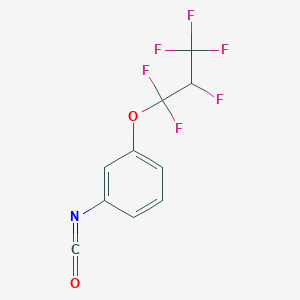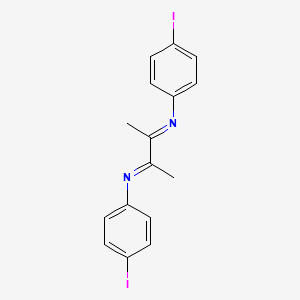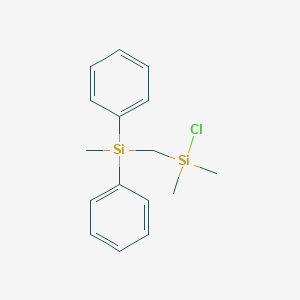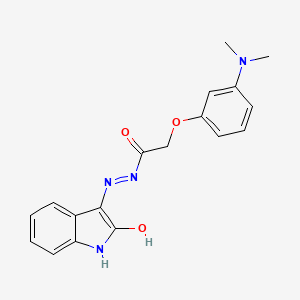
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes an indolinone core and a dimethylamino phenoxy group. It has been studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indolinone Core: This is usually achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Introduction of the Aza Group: This step involves the reaction of the indolinone intermediate with an azide compound under suitable conditions to form the aza group.
Attachment of the Dimethylamino Phenoxy Group: This is typically done through a nucleophilic substitution reaction, where the phenoxy group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cancer. Studies have shown that it can inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for cancer cell survival and proliferation. The compound may bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(ethyl(nitroso)amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- CHMFL-FLT3-362
Uniqueness
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)12-6-5-7-13(10-12)25-11-16(23)20-21-17-14-8-3-4-9-15(14)19-18(17)24/h3-10,19,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPFRDDDICZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
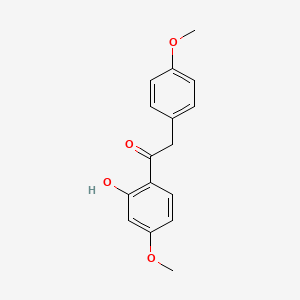

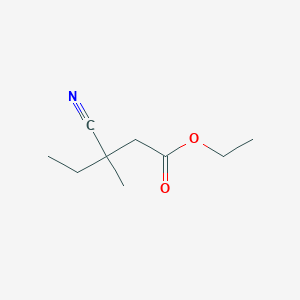
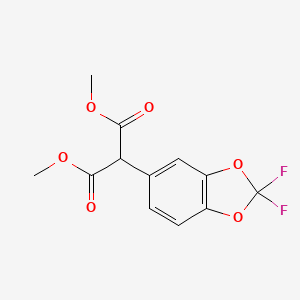
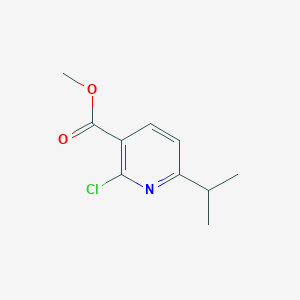
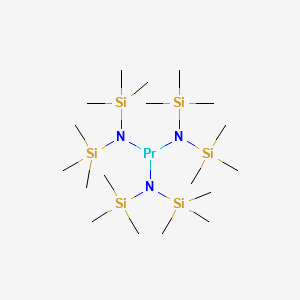
![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)
